ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate
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Description
Ethyl (2E)-4,4,4-trifluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate is a useful research compound. Its molecular formula is C8H7F6NO3 and its molecular weight is 279.138. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinoline Derivatives :
- Darehkordi et al. (2018) demonstrated the use of related ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in synthesizing trifluoromethylquinoline derivatives, which are valuable in pharmaceutical chemistry (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Regio- and Stereospecific Cycloaddition :
- Bonnet-Delpon et al. (2010) explored the regio- and stereospecific cycloaddition of ethyl (E)-4,4,4-trifluorobut-2-enoate with metallo-azomethine ylides, leading to the synthesis of trifluoromethylpyrrolidines (Bonnet-Delpon, Chennoufi, & Rock, 2010).
Synthesis of Fluorofuran Derivatives :
- Pomeisl et al. (2007) used a similar compound in the synthesis of 3-fluorofuran-2(5H)-ones, showcasing its role in creating novel fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Chemoselective Synthesis of Quinolinones :
- Berbasov and Soloshonok (2003) studied the chemoselectivity in reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate and anilines, leading to the synthesis of quinolinones (Berbasov & Soloshonok, 2003).
Synthesis of Triazole Derivatives :
- Iminov et al. (2013) used ethyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoates in the synthesis of triazole derivatives, important in medicinal chemistry (Iminov et al., 2013).
Properties
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F6NO3/c1-2-18-5(16)3-4(7(9,10)11)15-6(17)8(12,13)14/h3H,2H2,1H3,(H,15,17)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHZXJAEKQOSJ-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.